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Compound of Interest

Compound Name: (R)-2-Amino-N-propylpropanamide

Cat. No.: B8775335

Get Quote

-Amino Amides[1]

Executive Summary & Molecule Profile
(R)-2-Amino-N-propylpropanamide (CAS: 63276-11-9 for free base) is a critical chiral

building block derived from D-Alanine. Structurally, it serves as a scaffold for anticonvulsants

(functional analogs of Lacosamide), chiral ligands in asymmetric catalysis, and energetic

material precursors.[1]

Unlike simple amides, the synthesis of this molecule requires strict stereochemical control to

maintain the (R)-configuration (D-isomer). This guide details two primary pathways: a scalable

Mixed Anhydride Method suitable for kilogram-scale production, and a Coupling Reagent

Method optimized for high-throughput medicinal chemistry.
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Property Specification

IUPAC Name (2R)-2-amino-N-propylpropanamide

Common Name D-Alanine N-propylamide

Molecular Formula

Molecular Weight 130.19 g/mol

Stereochemistry (R)-enantiomer (derived from D-Alanine)

Key Impurity
(S)-enantiomer (via racemization during

coupling)

Retrosynthetic Analysis
The retrosynthesis of (R)-2-Amino-N-propylpropanamide reveals a disconnection at the

amide bond. To prevent racemization at the

-carbon, the amine functionality of D-Alanine must be protected with a carbamate group (Boc or
Cbz) prior to activation.
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Figure 1: Retrosynthetic strategy relying on the "Chiral Pool" approach using D-Alanine.

Pathway A: The Mixed Anhydride Method (Scalable)
[1]
This pathway is preferred for scale-up (>100g) due to the low cost of reagents (Isobutyl

chloroformate) and ease of purification.
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Phase 1: N-Protection
If commercial Boc-D-Alanine (CAS: 7764-95-6) is unavailable, synthesize it from D-Alanine

using

.

Reagents: D-Alanine,

, NaOH, Dioxane/Water.[1]

Yield Target: >95%

Phase 2: Activation & Coupling (The Critical Step)
Mechanism: Formation of a mixed carbonic-carboxylic anhydride followed by nucleophilic

attack by propylamine.

Protocol:

Setup: Charge a reactor with Boc-D-Alanine (1.0 eq) and dry THF (10 volumes). Cool to

-15°C.

Expert Insight: Temperature control is non-negotiable. Above -10°C, the mixed anhydride

disproportionates, leading to urethane impurities and racemization.[1]

Base Addition: Add N-Methylmorpholine (NMM) (1.05 eq). Stir for 5 mins.

Activation: Dropwise add Isobutyl Chloroformate (IBCF) (1.05 eq) maintaining T < -10°C. Stir

for 15-20 mins to form the anhydride.

Coupling: Add n-Propylamine (1.1 eq) dissolved in THF dropwise.

Observation: A white precipitate (NMM[1]·HCl) will form immediately.[1]

Workup: Allow to warm to RT. Filter off salts. Concentrate the filtrate. Dissolve residue in

EtOAc, wash with 5% citric acid (removes unreacted amine), 5%

(removes unreacted acid), and brine.[1]
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Phase 3: Deprotection
Reagent: 4M HCl in Dioxane or TFA/DCM (1:1).

Procedure: Dissolve the intermediate in the acid solution. Stir at RT for 1-2 hours.

Isolation: Evaporate solvent. Triturate the residue with

to obtain the (R)-2-Amino-N-propylpropanamide Hydrochloride salt as a white solid.
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Figure 2: Workflow for the Mixed Anhydride Synthesis.

Pathway B: High-Fidelity Coupling (T3P/HOBt)
For medicinal chemistry applications where purity is prioritized over cost, Propylphosphonic

Anhydride (T3P) or EDC/HOBt is recommended to virtually eliminate racemization risks.[1]

Protocol
Dissolution: Dissolve Boc-D-Alanine (1.0 eq) and n-Propylamine (1.1 eq) in DCM or DMF.

Additives: Add HOBt (1.2 eq) (Hydroxybenzotriazole).

Why? HOBt forms an active ester that is less prone to oxazolone formation (the primary

mechanism of racemization) than the O-acylisourea formed by EDC alone.

Coupling Agent: Add EDC·HCl (1.2 eq) at 0°C, then warm to RT overnight.

Workup: Standard acid/base wash as described in Pathway A.

Critical Process Parameters (CPPs) &
Troubleshooting
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Parameter Risk Mitigation Strategy

Temperature (Activation) Racemization via Oxazolone
Keep Mixed Anhydride

formation < -10°C.

Base Stoichiometry Hydrolysis / Racemization

Use exactly 1.0-1.05 eq of

NMM. Excess base promotes

proton abstraction from the

-carbon.

Water Content Hydrolysis of Anhydride

Use anhydrous THF/DCM. Dry

solvents over molecular

sieves.

Order of Addition Side Reactions

Always add IBCF to the

Acid/Base mixture. Never add

Base to IBCF.

Analytical Validation
To ensure the integrity of the (R)-isomer, the following analytical methods are required.

Enantiomeric Excess (ee) Determination[1][3]
Method: Chiral HPLC.

Column: Daicel Chiralpak AD-H or OD-H.

Mobile Phase: Hexane : IPA (90:10) with 0.1% Diethylamine.[1]

Expectation: The (R)-isomer should elute distinctly from the (S)-isomer (available via L-

Alanine synthesis for reference). Target ee > 99%.

Optical Rotation
Parameter:

[1]
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Reference: Compare against literature values for known D-Alanine amides. Generally, D-

isomers exhibit opposite rotation to their L-counterparts.

Note: The specific rotation of the HCl salt will differ from the free base.[1]

NMR Spectroscopy ( )
Diagnostic Peaks:

Doublet at

ppm (

of Alanine).

Triplet at

ppm (

of Propyl).[1]

Multiplet at

ppm (

-proton).

Broad singlet at

ppm (Amide NH).[1]
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Preparation of Benzyloxycarbonyl-D-alanine n-propylamide

Source: PrepChem (Based on standard Vogel/Textbook protocols).[1]

Context: Specific protocol for the Cbz-protected variant of the target molecule.

Properties of D-Alanine Derivatives (Boc-D-Ala-OH)

Source: Sigma-Aldrich Technical D

Context: Physical properties and handling of the starting material.[3][4][5][6]

[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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